Shiraiachrome A
Overview
Description
Shiraiachrome A is a naturally occurring compound isolated from the fungus Shiraia bambusicola. It belongs to the class of perylenequinones, which are known for their unique structural, biological, and photochemical properties. This compound has gained significant interest due to its potent anti-angiogenic and cytotoxic activities, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shiraiachrome A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the fungus Shiraia bambusicola using solvents such as petroleum ether and acetone. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve over 98% purity .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the fungus Shiraia bambusicola. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques. This method ensures a consistent and high yield of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Shiraiachrome A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Shiraiachrome A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemical behavior of perylenequinones. Its unique structure and reactivity make it an ideal candidate for various chemical reactions and synthetic modifications.
Biology: In biological research, this compound is studied for its anti-angiogenic properties. .
Medicine: this compound has shown promising results in preclinical studies as an anti-cancer agent.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs.
Mechanism of Action
Shiraiachrome A exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs). This inhibition blocks the signaling pathways that promote angiogenesis and cell proliferation. The compound specifically targets the vascular endothelial growth factor receptor (VEGFR) and other RTKs, leading to the suppression of angiogenesis and tumor growth .
Comparison with Similar Compounds
Shiraiachrome A is structurally similar to other perylenequinones, such as hypocrellin A, hypocrellin B, and hypomycin A. it is unique in its potent anti-angiogenic activity and specific inhibition of RTKs. The following are some similar compounds:
Hypocrellin A: Known for its photodynamic therapy applications.
Hypocrellin B: Exhibits similar photodynamic properties but with different biological activities.
Hypomycin A: Structurally similar but with an additional six-membered ring and less extended conjugated π-system.
This compound stands out due to its specific mechanism of action and potent anti-angiogenic properties, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXESCNYAMPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924912 | |
Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-39-3 | |
Record name | Shiraiachrome A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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